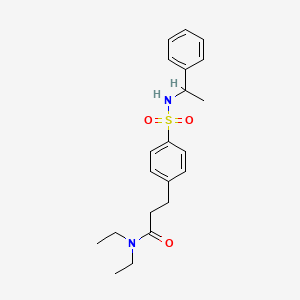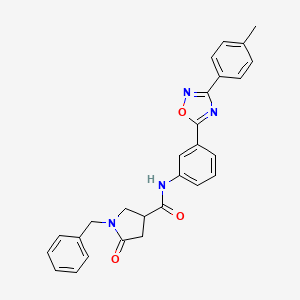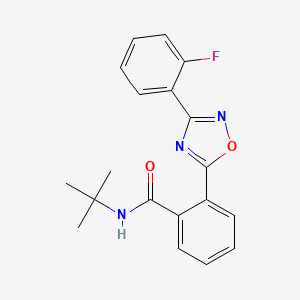
N-(tert-butyl)-2-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(tert-butyl)-2-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and limitations have been extensively studied.
Mecanismo De Acción
The mechanism of action of N-(tert-butyl)-2-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)benzamide involves the inhibition of various cellular pathways that are involved in cancer cell growth and proliferation. This compound has been found to inhibit the activity of various enzymes, including topoisomerase II and HDAC, which are involved in DNA replication and transcription. In addition, it has also been found to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been found to induce oxidative stress in cancer cells, which leads to the activation of various signaling pathways that induce apoptosis. In addition, it has also been found to inhibit the activity of various enzymes involved in inflammation and oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(tert-butyl)-2-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)benzamide has various advantages and limitations for lab experiments. One of the main advantages is its potent anti-cancer properties, which make it a promising candidate for cancer research. However, one of the main limitations is its low solubility in water, which makes it difficult to administer in vivo.
Direcciones Futuras
There are various future directions for the research on N-(tert-butyl)-2-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)benzamide. One of the most promising directions is the development of more efficient synthesis methods that can increase the yield and purity of the compound. In addition, further studies are needed to investigate the potential applications of this compound in other fields of research, such as neurodegenerative diseases and infectious diseases. Finally, more studies are needed to investigate the potential side effects of this compound and its safety profile in vivo.
Métodos De Síntesis
The synthesis of N-(tert-butyl)-2-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)benzamide has been carried out using different methods. One of the most common methods involves the reaction of 2-fluorobenzoyl chloride with 3-amino-1,2,4-oxadiazole in the presence of a base, followed by the reaction of the resulting intermediate with tert-butylamine and benzoyl chloride. The final product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
N-(tert-butyl)-2-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)benzamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties and can induce apoptosis in cancer cells. In addition, it has also been found to have anti-inflammatory and anti-oxidant properties.
Propiedades
IUPAC Name |
N-tert-butyl-2-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O2/c1-19(2,3)22-17(24)12-8-4-5-9-13(12)18-21-16(23-25-18)14-10-6-7-11-15(14)20/h4-11H,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCOMAFKIHLYLCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=CC=C1C2=NC(=NO2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

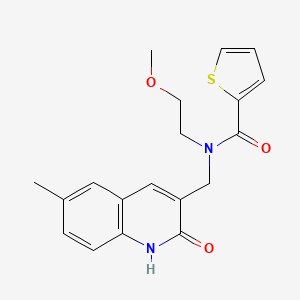

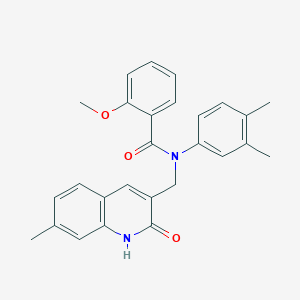

![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(3,4-dimethoxybenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B7718458.png)
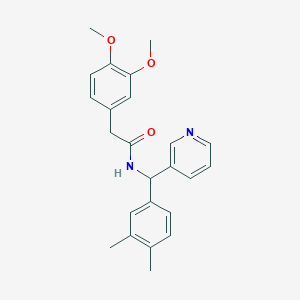

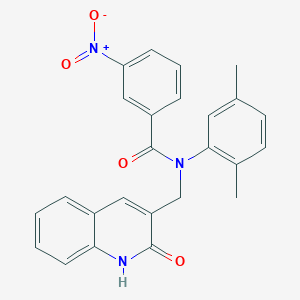
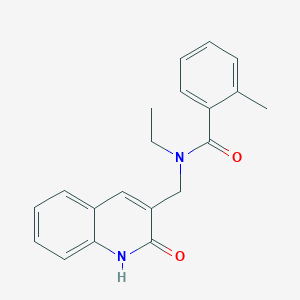
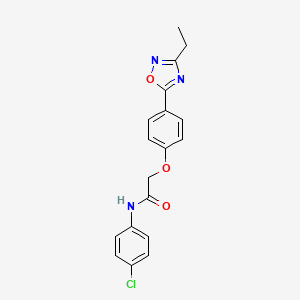
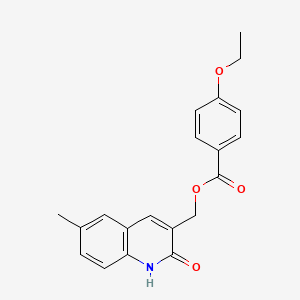
![2,2-diphenyl-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B7718511.png)
